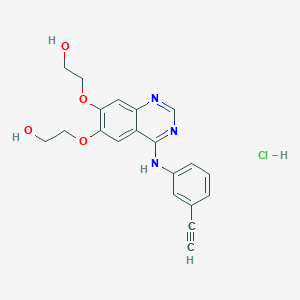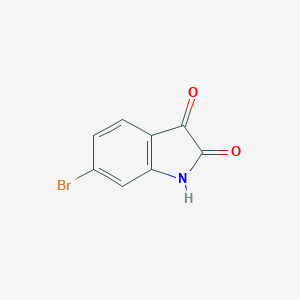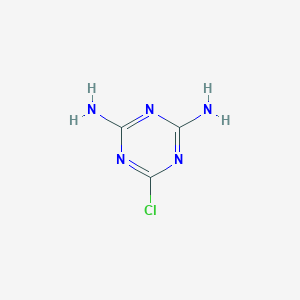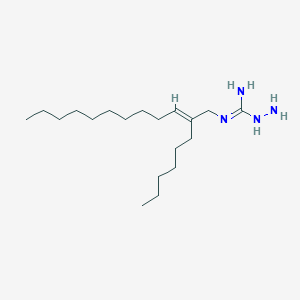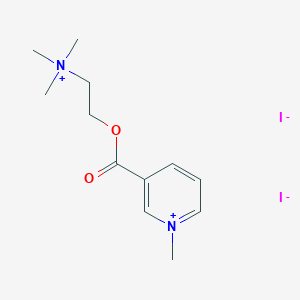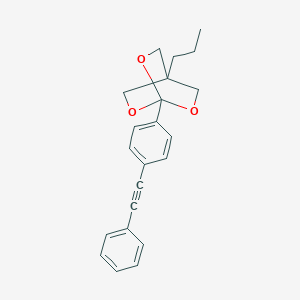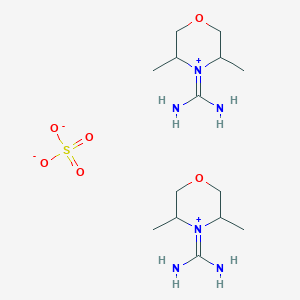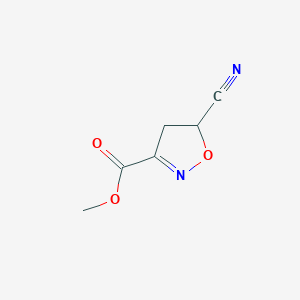
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound with a molecular formula of C7H7N3O3. It is commonly used in scientific research as a building block for the synthesis of various organic compounds. Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a versatile compound that can be used in the synthesis of a variety of bioactive molecules.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is not well understood. However, studies have shown that it has the ability to inhibit the growth of cancer cells. It is believed that Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate may work by inhibiting the activity of specific enzymes that are important for the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that it has the ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also a versatile compound that can be used in the synthesis of a variety of bioactive molecules. However, there are also some limitations to its use in lab experiments. It can be toxic in high doses, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the use of Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate in scientific research. One area of interest is the development of new bioactive molecules for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the study of its mechanism of action and the development of new drugs that target specific enzymes involved in cancer cell growth. Additionally, there is interest in exploring the potential use of Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate can be synthesized through a variety of methods. One of the most common methods involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of sodium ethoxide. This reaction produces 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylic acid ethyl ester, which can be converted to Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate through the reaction with methyl iodide.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of bioactive molecules such as antitumor agents, antiviral agents, and antibacterial agents. Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is also used in the synthesis of other organic compounds such as pyrazole derivatives, pyrimidine derivatives, and quinoline derivatives.
Propiedades
Número CAS |
108198-91-0 |
|---|---|
Nombre del producto |
Methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate |
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
methyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-10-6(9)5-2-4(3-7)11-8-5/h4H,2H2,1H3 |
Clave InChI |
AFXIVPGHMZNHSO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NOC(C1)C#N |
SMILES canónico |
COC(=O)C1=NOC(C1)C#N |
Sinónimos |
3-Isoxazolecarboxylicacid,5-cyano-4,5-dihydro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)
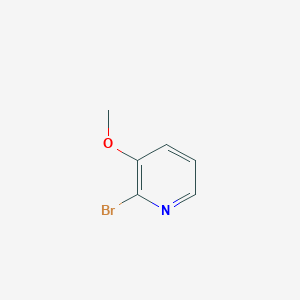
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
